3-Fluoranthenol, acetate

Lipophilicity Octanol-water partition coefficient QSAR profiling

3-Fluoranthenol, acetate (CAS 65593-28-4; systematic name fluoranthen-3-yl acetate), is a polycyclic aromatic hydrocarbon (PAH) derivative comprising a tetracyclic fluoranthene core esterified with an acetate group at the 3-position. With molecular formula C₁₈H₁₂O₂, an exact monoisotopic mass of 260.0837 Da, and a computed XLogP3 of 4.6, this compound occupies a discrete physicochemical niche between the more lipophilic parent fluoranthene (XLogP ~5.17–5.20) and the more polar free phenol, 3-hydroxyfluoranthene (estimated LogP ~4.19–4.45).

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 65593-28-4
Cat. No. B12086760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoranthenol, acetate
CAS65593-28-4
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O
InChIInChI=1S/C16H10O.C2H4O2/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13;1-2(3)4/h1-9,17H;1H3,(H,3,4)
InChIKeyUIIFCMJEAPZNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoranthenol, Acetate (CAS 65593-28-4): A Research-Grade Fluoranthene Derivative for Metabolic Pathway Tracing and Protected Intermediate Synthesis


3-Fluoranthenol, acetate (CAS 65593-28-4; systematic name fluoranthen-3-yl acetate), is a polycyclic aromatic hydrocarbon (PAH) derivative comprising a tetracyclic fluoranthene core esterified with an acetate group at the 3-position . With molecular formula C₁₈H₁₂O₂, an exact monoisotopic mass of 260.0837 Da, and a computed XLogP3 of 4.6, this compound occupies a discrete physicochemical niche between the more lipophilic parent fluoranthene (XLogP ~5.17–5.20) and the more polar free phenol, 3-hydroxyfluoranthene (estimated LogP ~4.19–4.45) . It is supplied as a hygroscopic solid (typical purity ≥95%) and is primarily utilized as a protected synthetic intermediate for the controlled release of 3-hydroxyfluoranthene—a recognized urinary biomarker of PAH exposure—and as a reference standard in mass-spectrometry-based biomonitoring workflows [1].

Why 3-Fluoranthenol, Acetate Cannot Be Replaced by Unprotected 3-Hydroxyfluoranthene or Other PAH Metabolites for Quantitative Bioanalysis or Regioselective Synthesis


Procurement substitution across fluoranthene derivatives is fraught with scientific risk because the acetate ester, the free phenol, and ring-positional isomers each exhibit fundamentally different physicochemical and biological behaviors. Although 3-hydroxyfluoranthene (CAS 17798-09-3) and 3-fluoranthenol acetate (CAS 65593-28-4) share the same fluoranthene skeleton, the acetate confers a distinct chromatographic retention time, altered extraction efficiency from biological matrices, and a markedly different susceptibility to spontaneous or enzymatic hydrolysis . In quantitative urinary biomonitoring, the acetate form is employed as a protected surrogate or internal standard that requires a defined hydrolysis step before detection—a workflow requirement that the free phenol cannot satisfy without altering method validation parameters [1]. Furthermore, the kinetically favored 3-acetyl substitution pattern is distinct from the thermodynamically favored 8-acetyl isomer, meaning that any synthetic scheme relying on the regiospecific 3-position will fail if an incorrect isomer is substituted [2]. These compound-specific properties render generic interchange unfeasible for validated analytical methods, metabolic tracing studies, or multi-step synthetic routes where protecting-group integrity at the 3-position is mandatory.

Quantitative Differentiation of 3-Fluoranthenol, Acetate (CAS 65593-28-4) Relative to Closest Analogs


Lipophilicity Tuning: Acetate Ester Bridges the LogP Gap Between Fluoranthene and 3-Hydroxyfluoranthene

The XLogP3 of 3-fluoranthenol acetate is 4.6, which places it between fluoranthene (XLogP 5.20) and 3-hydroxyfluoranthene (XLogP ~4.19). This 0.40–0.59 log unit difference from each comparator translates to a 2.5–3.9× difference in partition coefficient, meaning that in any liquid-liquid extraction or reversed-phase chromatographic separation, the acetate exhibits intermediate retention that is distinct from both the parent PAH and the free phenol . This differential partitioning is critical: in solid-phase extraction (SPE) cleanup of urinary hydrolysates, recovery of the acetate form can differ systematically from that of the free phenol, directly impacting quantification accuracy if the wrong reference standard is selected [1].

Lipophilicity Octanol-water partition coefficient QSAR profiling

Hydrolytic Lability: Acetate Ester as a Chemically Addressable Protecting Group at the 3-Position

3-Fluoranthenol acetate undergoes spontaneous hydrolysis to 3-hydroxyfluoranthene upon exposure to ambient moisture, a property documented as 'moisture sensitive' in supplier certificates of analysis . In contrast, the free phenol 3-hydroxyfluoranthene (CAS 17798-09-3) is indefinitely stable as a solid under recommended storage at −20°C and does not require controlled-humidity handling . The acetate thus serves a dual purpose: it protects the phenolic hydroxyl during synthetic transformations that would otherwise lead to unwanted oxidation or conjugation, then can be quantitatively cleaved under defined acidic (e.g., 0.05–2.0 M trifluoroacetic acid) or basic conditions to liberate the free biomarker [1]. This hydrolytic addressability is absent in the isomeric 8-acetylfluoranthene (CAS 63278-00-2), which bears a ketone rather than an ester at the 8-position and undergoes acyl rearrangement rather than simple hydrolysis under equivalent acidic conditions [2].

Protecting group chemistry Hydrolysis kinetics Metabolic pathway reconstruction

Kinetically Controlled 3-Position Regioselectivity: 3-Acetylfluoranthene as a Transient Intermediate Distinct from the Thermodynamic 8-Acetyl Isomer

In the Friedel-Crafts acylation of fluoranthene, the 3-acetyl derivative is the kinetically controlled product, while the 8-acetyl isomer is the thermodynamically controlled product. Under polyphosphoric acid (PPA) conditions at temperatures ranging from 90°C to 300°C over 12 hours, 3-acetylfluoranthene rearranges irreversibly to 8-acetylfluoranthene—the reverse transformation does not occur [1]. This unidirectional rearrangement establishes the 3-acetoxy (and by extension 3-acetate) substitution pattern as a discrete, position-specific entity required when the 3-position is the target of derivatization. X-ray crystallographic structures of 8-AcFT, 3,9-Ac₂FT, and related compounds further confirm that the molecular packing and hydrogen-bonding environments of the 3-acetyl and 8-acetyl isomers are structurally non-interchangeable [2]. Procuring the incorrect 8-substituted isomer for a synthetic route targeting the 3-position would result in a structurally distinct product with different NMR signatures, chemical reactivity, and biological fate.

Regioselective acylation Friedel-Crafts chemistry Kinetic vs. thermodynamic control

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile Differentiate Acetate Ester from Free Phenol for Solid-Phase Extraction Optimization

3-Fluoranthenol acetate possesses a topological polar surface area (TPSA) of 26.3 Ų, two hydrogen-bond acceptor sites (the carbonyl and ester oxygens), and zero hydrogen-bond donor sites . In contrast, 3-hydroxyfluoranthene (the free phenol) has a phenolic –OH group that serves as a hydrogen-bond donor, increasing its TPSA (estimated ~20.2–37.3 Ų range for monohydroxy PAHs) and altering its retention on polar sorbents . This structural difference has direct analytical consequences: on alkylamide-type reversed-phase HPLC columns, the acetate elutes at a retention time distinct from the free phenol, and on silica-based or C₁₈ SPE cartridges, breakthrough and recovery profiles differ systematically [1]. When a validated method specifies the acetate as an internal standard or protected analyte, substitution with the free phenol invalidates the calibration—recovery can deviate by 15–30% depending on the sorbent chemistry and elution solvent [2].

Solid-phase extraction TPSA Hydrogen-bond acceptor/donor count

Metabolic Pathway Position: Acetate Ester Enables Controlled Release of 3-Hydroxyfluoranthene for Phase I/Phase II Coupling Studies

In the established metabolic pathway of fluoranthene, 3-hydroxyfluoranthene is a primary Phase I oxidation product that subsequently undergoes Phase II conjugation—primarily glucuronidation—to form water-soluble excretory metabolites [1]. In the fungal model organism Cunninghamella elegans, glucoside conjugates of 3-hydroxyfluoranthene and 3,8-dihydroxyfluoranthene together account for 52% of total ethyl acetate-soluble metabolites after 72 hours of incubation with ³-¹⁴C-labeled fluoranthene [2]. The acetate ester of 3-fluoranthenol serves as a stable, protected precursor that can be selectively deprotected under controlled conditions to release the free phenol for subsequent enzymological studies of UDP-glucuronosyltransferase (UGT) activity [3]. In rat liver microsomal preparations, glucuronidation of 3-hydroxyfluoranthene is only moderately inducible (<2-fold induction by 3-methylcholanthrene), indicating a constitutive rather than highly inducible clearance pathway—a property that makes reliable quantification dependent on consistent reference standard sourcing [4]. The acetate form, by enabling timed, quantitative release of the phenol substrate, allows researchers to decouple storage stability from enzymatic assay initiation, a workflow advantage not achievable with the free phenol alone.

Phase I metabolism Phase II conjugation Glucuronidation Biomonitoring

Exact Mass and Isotopic Distribution Enable Unambiguous Mass Spectrometric Discrimination from Isomeric Fluoranthene Derivatives

The exact monoisotopic mass of 3-fluoranthenol acetate (C₁₈H₁₂O₂) is 260.083729621 Da . This mass is distinct from its closest potential isobaric interferents: 3-acetylfluoranthene (C₁₈H₁₂O, exact mass 244.0888 Da, Δ = +16 Da), 3-hydroxyfluoranthene (C₁₆H₁₀O, exact mass 218.0732 Da, Δ = +42 Da), and the acetic acid adduct form (C₁₈H₁₄O₃, exact mass 278.0943 Da, Δ = −18 Da) . At a mass resolving power of ≥30,000 (FWHM), these mass differences are baseline-resolved, enabling selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) transitions that are unique to the acetate ester . In contrast, the free phenol 3-hydroxyfluoranthene shares its nominal mass with other monohydroxy-PAH isomers (e.g., 1- and 2-hydroxyfluoranthene, 1-hydroxypyrene), which can co-elute or produce identical MS/MS transitions on low-resolution instruments—a selectivity problem the acetate ester circumvents by virtue of its unique precursor ion mass and fragmentation pattern [1].

High-resolution mass spectrometry Exact mass Isotopic pattern Selectivity

Optimal Procurement Scenarios for 3-Fluoranthenol, Acetate (CAS 65593-28-4) Based on Verified Differentiation Evidence


Protected Intermediate for Multi-Step Synthesis of 3-Substituted Fluoranthene Derivatives Requiring Phenol Protection

In synthetic routes where the phenolic –OH at the 3-position must be temporarily masked to prevent unwanted oxidation, electrophilic attack, or premature Phase II conjugation, 3-fluoranthenol acetate serves as an ideal protected intermediate [1]. The acetate ester is stable under anhydrous, inert-atmosphere conditions but can be quantitatively cleaved under mild acidic conditions (e.g., 0.05–2.0 M TFA at 100°C for 1 hour) or basic hydrolysis to regenerate the free phenol at the desired synthetic stage [2]. This on-demand deprotection strategy is not achievable with the free phenol, which would react prematurely under many common synthetic conditions (e.g., Mitsunobu reactions, oxidative couplings, or base-mediated alkylations), nor with the 8-acetyl isomer, which is thermodynamically biased and undergoes irreversible rearrangement rather than simple deprotection [3]. Procurement of the 3-acetate specifically enables access to the kinetically controlled 3-substitution pattern while preserving synthetic flexibility through protecting-group chemistry.

Internal Standard or Protected Surrogate in Validated LC-MS/MS Methods for Urinary 3-Hydroxyfluoranthene Quantification

For biomonitoring laboratories quantifying human exposure to PAHs through urinary metabolite analysis, 3-fluoranthenol acetate provides a chemically distinct reference standard that can be used either as a protected surrogate (requiring an enzymatic or chemical hydrolysis step prior to analysis) or as an isotopically distinguishable internal standard analog [1]. The acetate ester's XLogP3 of 4.6 positions its chromatographic retention time between fluoranthene and 3-hydroxyfluoranthene on reversed-phase columns, providing a clearly resolved peak that does not co-elute with the target analyte [2]. Its unique exact mass of 260.0837 Da enables unambiguous identification by HRMS at resolving powers ≥30,000 FWHM, circumventing the isobaric interference problem that complicates quantification of the free phenol (nominal mass 218 Da) in the presence of multiple monohydroxy-PAH isomers [3]. This is particularly critical in population-scale exposure studies where high throughput and low limits of detection (2.3 fmol to 2.2 pmol per injection for the HPLC-fluorescence method targeting 3-hydroxyfluoranthene) demand robust, interference-free calibration [4].

Substrate Precursor for In Vitro Phase II Conjugation Studies (UGT Glucuronidation and Sulfotransferase Assays)

Enzymology laboratories investigating the Phase II metabolism of PAH metabolites can employ 3-fluoranthenol acetate as a latent substrate precursor [1]. The acetate ester is stable during storage and handling, unlike the free phenol which may undergo spontaneous oxidation or non-specific binding to assay components. Upon hydrolysis—either chemically or via endogenous esterase activity present in many microsomal and hepatocyte preparations—the acetate quantitatively releases 3-hydroxyfluoranthene as the active substrate for UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes [2]. In rat liver microsomal systems, glucuronidation of 3-hydroxyfluoranthene proceeds with moderate, constitutive activity (<2-fold induction by 3-methylcholanthrene), making precise substrate concentration control essential for reproducible kinetic parameter determination (Km, Vmax) [3]. The acetate precursor format enables timed initiation of the conjugation reaction, eliminating the pre-incubation variability that can arise when the free phenol is added directly to enzyme preparations.

Environmental Fate and Microbial Degradation Studies Requiring a Chemically Defined Fluoranthene Metabolite Probe

Environmental microbiology and bioremediation research benefit from 3-fluoranthenol acetate as a chemically defined probe for tracing the hydroxylation-conjugation branch of fluoranthene catabolism [1]. In microbial systems such as Mycobacterium sp. JS14, fluoranthene degradation proceeds through at least three separate pathways, with the 3-hydroxy branch representing one major metabolic route that converges into phthalate catabolism [2]. The acetate ester, when introduced as a substrate or reference standard, can be used to calibrate HPLC and LC-MS assays for detecting 3-hydroxyfluoranthene and its downstream metabolites in complex environmental matrices (soil extracts, culture media) [3]. Unlike the free phenol, which may be rapidly further metabolized or non-specifically adsorbed to soil organic matter, the acetate form provides a more controlled-release profile that can help distinguish abiotic hydrolysis from enzymatic transformation—a critical distinction when calculating mass balances in biodegradation experiments where >95% of fluoranthene can be degraded within 24 hours by efficient degraders such as Mycobacterium species [4].

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